molecular formula C7H2BrF2N B180671 4-Bromo-2,5-difluorobenzonitrile CAS No. 133541-45-4

4-Bromo-2,5-difluorobenzonitrile

Cat. No. B180671
Key on ui cas rn: 133541-45-4
M. Wt: 218 g/mol
InChI Key: YIEQHIRFLYNDKP-UHFFFAOYSA-N
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Patent
US06887871B2

Procedure details

4-Bromo-2,5-difluorobenzaldehyde (1.82 g, 8.3 mmol) and hydroxylamine-O-sulphonic acid (1.1 eq., 1.03 g) in water (40 ml) were heated to 100° C. for 6 h, cooled and extracted with ethyl acetate. The organic layer was dried (sodium sulphate) and evaporated to give the title compound as a pale yellow solid (1.2 g).
Quantity
1.82 g
Type
reactant
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:9]([F:10])=[CH:8][C:5]([CH:6]=O)=[C:4]([F:11])[CH:3]=1.[NH2:12]OS(O)(=O)=O>O>[Br:1][C:2]1[C:9]([F:10])=[CH:8][C:5]([C:6]#[N:12])=[C:4]([F:11])[CH:3]=1

Inputs

Step One
Name
Quantity
1.82 g
Type
reactant
Smiles
BrC1=CC(=C(C=O)C=C1F)F
Name
Quantity
1.03 g
Type
reactant
Smiles
NOS(=O)(=O)O
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (sodium sulphate)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C#N)C=C1F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: CALCULATEDPERCENTYIELD 66.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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